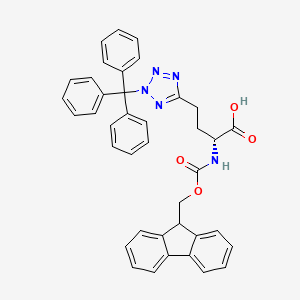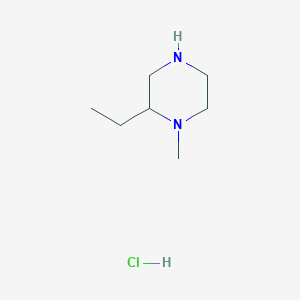
Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a nucleotide analogue that plays a significant role in various biochemical processes. This compound is particularly notable for its inability to be extended by polymerases, making it useful in antiviral research and biotechnology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where enzymes like acetyl-CoA synthetase catalyze the formation of the triphosphate group. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .
Aplicaciones Científicas De Investigación
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogues and their chemical properties.
Biology: Plays a role in the investigation of DNA and RNA synthesis, particularly in the context of chain termination.
Medicine: Utilized in antiviral research, especially in the development of drugs targeting viral polymerases.
Mecanismo De Acción
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-tetraphosphate: Another nucleotide analogue with similar biochemical properties.
Adenosine 5’-triphosphate (ATP): A central molecule in energy metabolism, but with different functional groups and properties.
3’-Azido-2’,3’-dideoxyadenosine 5’-triphosphate: Similar in structure but with an azido group, used in different biochemical applications.
Uniqueness
Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its specific inhibition of polymerase activity, making it a valuable tool in both research and therapeutic contexts. Its inability to be extended by polymerases sets it apart from other nucleotide analogues, providing distinct advantages in antiviral research and biotechnology .
Propiedades
Fórmula molecular |
C10H14N5O9P3+2 |
|---|---|
Peso molecular |
441.17 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1 |
Clave InChI |
WHZLALYPDOLFEW-NKWVEPMBSA-P |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)




![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)



